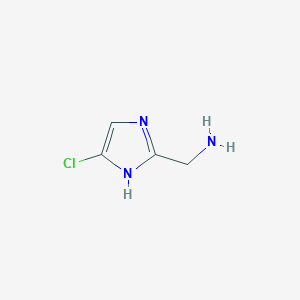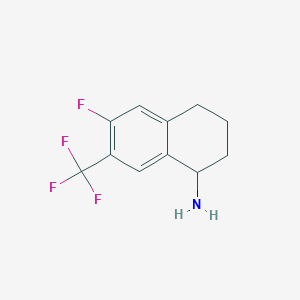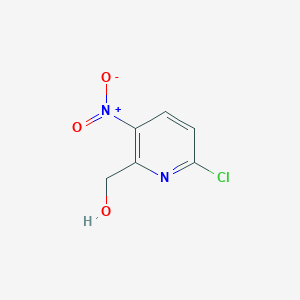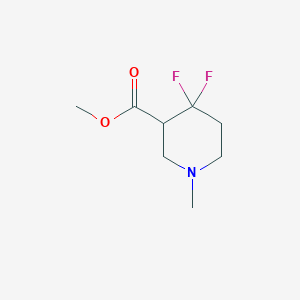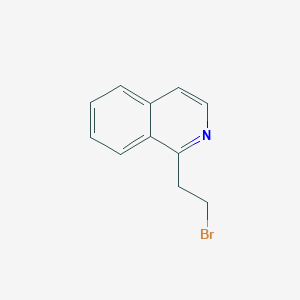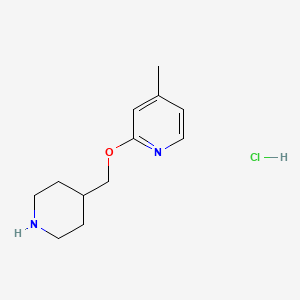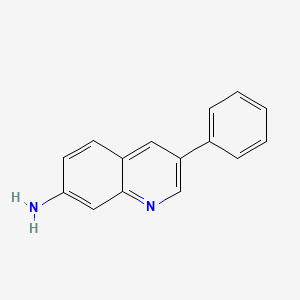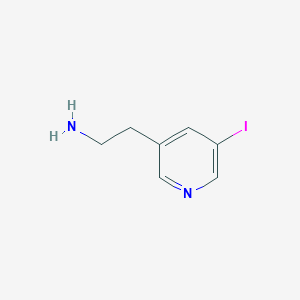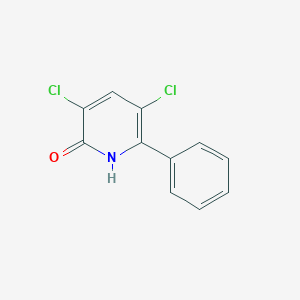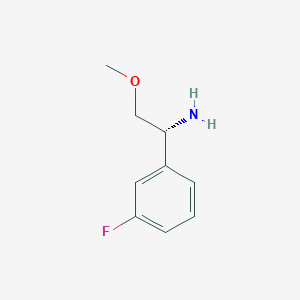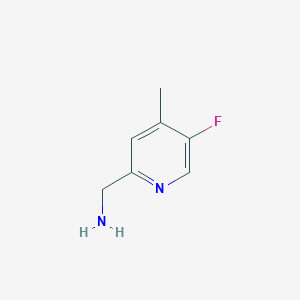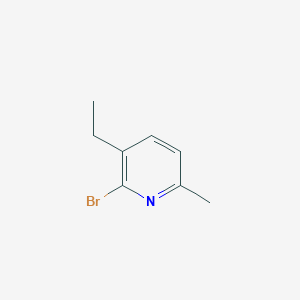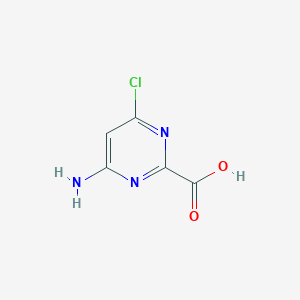
4-Amino-2-carboxy-6-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-6-chloropyrimidine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with an aminoindazole derivative in the presence of a palladium catalyst (Pd/C) and hydrogen gas (H2) to yield the desired product . The reaction conditions are generally mild, and the yield is high, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 4-amino-6-chloropyrimidine-2-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
4-amino-6-chloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and applications in medicinal chemistry .
科学的研究の応用
4-amino-6-chloropyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-amino-6-chloropyrimidine-2-carboxylic acid is primarily associated with its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-amino-6-chloropyridine-4-carboxylic acid: Similar in structure but differs in the position of the nitrogen atoms in the ring.
2,4-dichloropyrimidine: A precursor in the synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid.
Uniqueness
4-amino-6-chloropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable intermediate in medicinal chemistry and other scientific research fields .
特性
分子式 |
C5H4ClN3O2 |
|---|---|
分子量 |
173.56 g/mol |
IUPAC名 |
4-amino-6-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9) |
InChIキー |
DBKFZUAHAFUOKI-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



